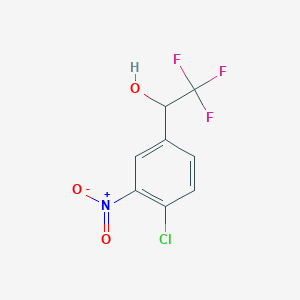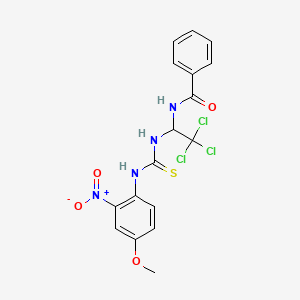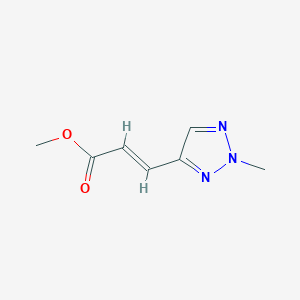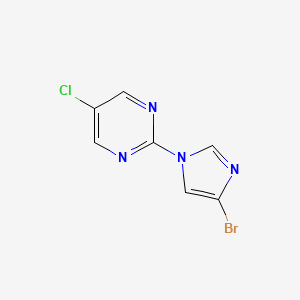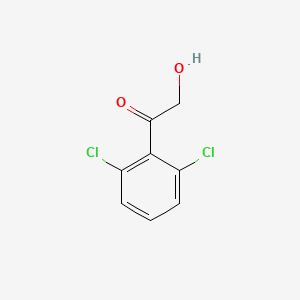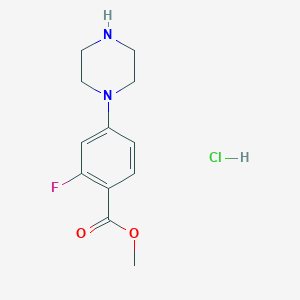
Methyl 2-fluoro-4-(piperazin-1-yl)benzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clorhidrato de metil 2-fluoro-4-(piperazin-1-il)benzoato: es un compuesto químico con la fórmula molecular C12H15ClFN2O2. Es un derivado del benzoato, que presenta un anillo de piperazina sustituido en la posición 4 y un átomo de flúor en la posición 2. Este compuesto se utiliza a menudo en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Clorhidrato de metil 2-fluoro-4-(piperazin-1-il)benzoato típicamente involucra los siguientes pasos:
Materiales de partida: La síntesis comienza con ácido 2-fluoro-4-nitrobenzoico y piperazina.
Esterificación: El grupo ácido carboxílico del ácido 2-fluoro-4-nitrobenzoico se esterifica usando metanol en presencia de un catalizador ácido fuerte como el ácido sulfúrico para formar metil 2-fluoro-4-nitrobenzoato.
Reducción: El grupo nitro luego se reduce a un grupo amino usando un agente reductor como el gas hidrógeno en presencia de un catalizador de paladio, produciendo metil 2-fluoro-4-aminobenzoato.
Sustitución: El grupo amino se hace reaccionar con piperazina en presencia de un agente de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) para formar metil 2-fluoro-4-(piperazin-1-il)benzoato.
Formación de clorhidrato: Finalmente, el compuesto se convierte en su sal de clorhidrato reaccionando con ácido clorhídrico.
Métodos de producción industrial: La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala, empleando a menudo reactores de flujo continuo para mejorar la eficiencia de la reacción y el rendimiento. El uso de sistemas automatizados garantiza un control preciso de las condiciones de reacción, lo que lleva a productos de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El Clorhidrato de metil 2-fluoro-4-(piperazin-1-il)benzoato puede sufrir reacciones de oxidación, típicamente usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: El compuesto puede reducirse utilizando agentes como hidruro de litio y aluminio, especialmente apuntando al grupo éster para formar el alcohol correspondiente.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, particularmente en el átomo de flúor, utilizando nucleófilos como aminas o tioles.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas en solventes apróticos polares como la dimetilformamida (DMF).
Principales productos formados:
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes.
Sustitución: Formación de benzoatos sustituidos.
Aplicaciones Científicas De Investigación
Química: El Clorhidrato de metil 2-fluoro-4-(piperazin-1-il)benzoato se utiliza como intermediario en la síntesis de varios compuestos orgánicos, particularmente en el desarrollo de productos farmacéuticos.
Biología: En la investigación biológica, este compuesto se utiliza para estudiar las interacciones de los derivados de piperazina con objetivos biológicos, incluyendo enzimas y receptores.
Medicina: El compuesto se investiga por sus potenciales efectos terapéuticos, particularmente en el desarrollo de fármacos dirigidos a trastornos neurológicos y cáncer.
Industria: En el sector industrial, se utiliza en la síntesis de productos químicos especiales y como bloque de construcción para moléculas más complejas.
Mecanismo De Acción
El mecanismo de acción del Clorhidrato de metil 2-fluoro-4-(piperazin-1-il)benzoato implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Se sabe que el anillo de piperazina interactúa con los receptores de neurotransmisores, potencialmente modulando su actividad. El átomo de flúor aumenta la lipofilia del compuesto, mejorando su capacidad para cruzar las membranas biológicas y alcanzar sus sitios objetivo.
Comparación Con Compuestos Similares
Compuestos similares:
- Metil 3-fluoro-4-(piperazin-1-il)benzoato
- Clorhidrato de metil 4-(piperazin-1-il)benzoato
- Clorhidrato de metil 4-[2-(piperazin-1-il)etoxi]benzoato
Comparación:
- Clorhidrato de metil 2-fluoro-4-(piperazin-1-il)benzoato es único debido a la presencia del átomo de flúor en la posición 2, lo que influye significativamente en su reactividad química y actividad biológica.
- Metil 3-fluoro-4-(piperazin-1-il)benzoato tiene el átomo de flúor en la posición 3, lo que lleva a diferentes efectos estéricos y electrónicos.
- Clorhidrato de metil 4-(piperazin-1-il)benzoato carece del átomo de flúor, lo que da como resultado diferentes propiedades farmacocinéticas.
- Clorhidrato de metil 4-[2-(piperazin-1-il)etoxi]benzoato presenta un grupo etoxi, alterando su solubilidad y reactividad.
Propiedades
Fórmula molecular |
C12H16ClFN2O2 |
|---|---|
Peso molecular |
274.72 g/mol |
Nombre IUPAC |
methyl 2-fluoro-4-piperazin-1-ylbenzoate;hydrochloride |
InChI |
InChI=1S/C12H15FN2O2.ClH/c1-17-12(16)10-3-2-9(8-11(10)13)15-6-4-14-5-7-15;/h2-3,8,14H,4-7H2,1H3;1H |
Clave InChI |
JKNBRJXBNTYKRR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1)N2CCNCC2)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


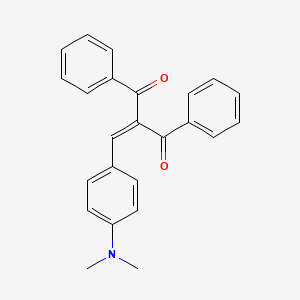
![2-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-EN-1-YL)-2-oxo-1,3-oxazolidin-3-YL]acetate](/img/structure/B11715006.png)
![3-amino-6-benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B11715009.png)
![{1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715014.png)
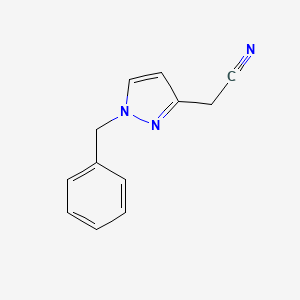
![N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11715025.png)
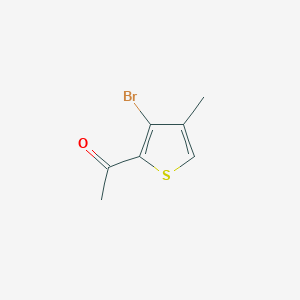
![1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]ethanone](/img/structure/B11715049.png)

